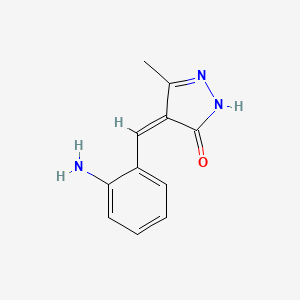
3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid: is a complex organic compound that features a quinoline moiety linked to a dibromobenzoic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylquinoline, undergoes bromination to introduce bromine atoms at specific positions.
Coupling Reaction: The brominated quinoline is then coupled with a benzoic acid derivative using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Final Steps: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the benzoic acid ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Debrominated derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving quinoline derivatives.
Drug Development: Its structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
相似化合物的比较
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the quinoline moiety.
3,5-Dibromo-4-methylbenzoic acid: Similar benzoic acid core but different substituents.
Uniqueness:
- The presence of the quinoline moiety in 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid provides unique properties, such as enhanced biological activity and potential for use in drug development.
- The dibromo substitution pattern offers specific reactivity that can be exploited in various chemical transformations.
属性
CAS 编号 |
918946-64-2 |
|---|---|
分子式 |
C20H17Br2NO3 |
分子量 |
479.2 g/mol |
IUPAC 名称 |
3,5-dibromo-4-(4-methyl-2-propylquinolin-6-yl)oxybenzoic acid |
InChI |
InChI=1S/C20H17Br2NO3/c1-3-4-13-7-11(2)15-10-14(5-6-18(15)23-13)26-19-16(21)8-12(20(24)25)9-17(19)22/h5-10H,3-4H2,1-2H3,(H,24,25) |
InChI 键 |
RRFYTZWNINWEBB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=C(C=C(C=C2)OC3=C(C=C(C=C3Br)C(=O)O)Br)C(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
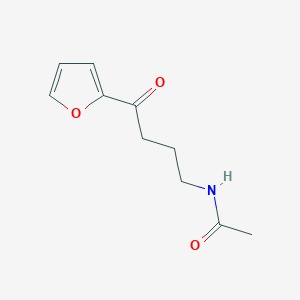
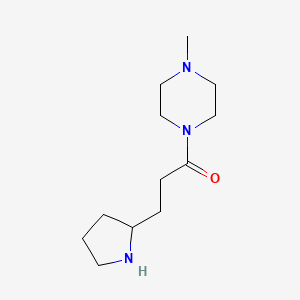

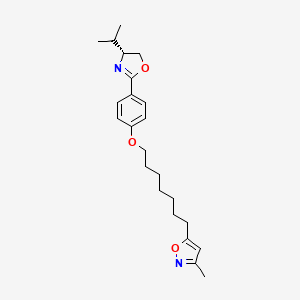
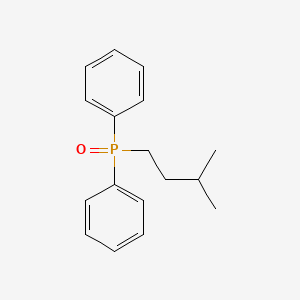
![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
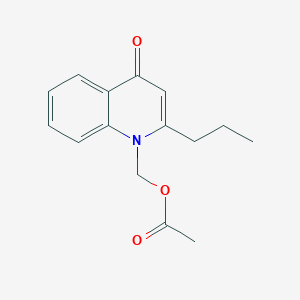
![5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12903935.png)
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
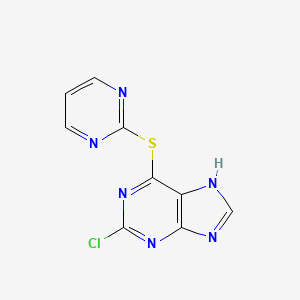
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)

